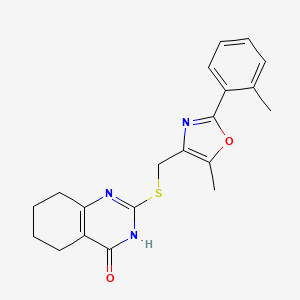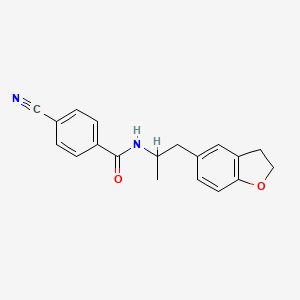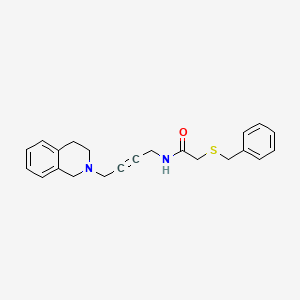![molecular formula C26H21N3O3S3 B2401880 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681233-67-0](/img/structure/B2401880.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a novel chemical compound with significant potential in various fields of scientific research. This compound is of particular interest due to its unique structure, combining elements of isoquinoline, sulfonyl, and benzamide moieties with the thiochromeno and thiazol fragments. Its synthesis and characterization open avenues for exploration in medicinal chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide typically involves a multi-step process:
Isoquinoline Synthesis: : Starting with a precursor such as 3,4-dihydroisoquinoline, react it under conditions that introduce a sulfonyl group.
Thiochromeno[4,3-d]thiazole Synthesis: : Independently synthesize the thiochromeno[4,3-d]thiazole moiety using a base catalyst to form the thiazol ring.
Coupling Reaction: : Combine the isoquinoline derivative with the thiochromeno[4,3-d]thiazole derivative using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial-scale production might leverage continuous flow chemistry techniques to ensure a consistent and scalable synthesis. Efficient catalysis and solvent recovery systems would be integrated to optimize yield and reduce environmental impact.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving peroxides or oxygen donors, leading to oxidized intermediates.
Reduction: : Utilizing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the isoquinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halides, alkylating agents.
Major Products
The major products depend on the specific functional group targeted. For example, oxidation might result in sulfoxide or sulfone derivatives, while reduction could yield aminated versions.
科学研究应用
Chemistry
The compound is used as a building block for more complex molecules. Its unique structure serves as a model system in organic synthesis, aiding in the development of new synthetic pathways.
Biology
In biological studies, it can be utilized as a probe to understand enzyme interactions, given its structural complexity which mimics various biological ligands.
Medicine
Industry
In industrial applications, its robust chemical nature makes it suitable for developing high-performance materials, particularly in the fields of coatings and polymers.
作用机制
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. The isoquinoline and benzamide moieties play crucial roles in the binding affinity and specificity towards these targets. The molecular pathways impacted by this compound include signal transduction cascades and enzymatic inhibition, making it a valuable tool in pharmacological studies.
相似化合物的比较
Similar Compounds
4-((3,4-Dihydroquinolin-2(1H)-yl)sulfonyl)-N-benzylbenzamide
4-(Thiazol-2-yl)benzamide derivatives
Isoquinoline-sulfonyl analogs
Uniqueness
The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide lies in its combined structural features. It integrates the biological relevance of isoquinolines and benzamides with the synthetic versatility of thiazol and thiochromeno moieties, offering distinct advantages in binding properties and chemical reactivity.
That's the lowdown on this compound. Need something specific about it or a different topic? I'm here.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S3/c30-25(28-26-27-24-21-7-3-4-8-22(21)33-16-23(24)34-26)18-9-11-20(12-10-18)35(31,32)29-14-13-17-5-1-2-6-19(17)15-29/h1-12H,13-16H2,(H,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCABAVOASNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)CSC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2401801.png)


![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)
![N-butyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2401807.png)
![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)
![TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+](/img/structure/B2401810.png)
![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2401816.png)
![2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2401817.png)


